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Compound Name: TCO-PEG4-biotin

Cat. No.: B15542642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG4-biotin for

super-resolution microscopy. This powerful bioorthogonal handle enables a versatile two-step

labeling strategy, offering high specificity and minimal background for advanced imaging

techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based

Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

Introduction
TCO-PEG4-biotin is a heterobifunctional molecule that combines a trans-cyclooctene (TCO)

group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a biotin moiety.[1] The TCO

group facilitates an exceptionally fast and highly specific, catalyst-free "click chemistry" reaction

with a tetrazine (Tz)-conjugated molecule.[1][2] This inverse-electron-demand Diels-Alder

cycloaddition (IEDDA) is bioorthogonal, meaning it does not interfere with native biological

processes, making it ideal for labeling biomolecules in complex environments like living cells.[2]

The PEG4 spacer enhances the water solubility of the molecule and minimizes steric

hindrance, ensuring efficient conjugation and accessibility of the reactive moieties.[1] The biotin

group provides a strong and specific binding site for streptavidin and its derivatives, enabling a

modular approach for attaching a variety of imaging probes.

Key Advantages of TCO-PEG4-Biotin in Super-Resolution Microscopy:
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Two-Step Labeling: Decouples the targeting step (e.g., antibody binding) from the

fluorophore introduction, allowing for better optimization of each step and reduced

background.

High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective for its

counterpart, ensuring minimal off-target labeling.[2]

Rapid Kinetics: The reaction is extremely fast, enabling efficient labeling even at low

concentrations.

Versatility: The biotin handle allows for the attachment of a wide range of streptavidin-

conjugated probes, including fluorophores for STORM and DNA docking strands for DNA-

PAINT.

Improved Signal-to-Noise Ratio: The ability to wash out unbound targeting molecules before

introducing the imaging probe significantly reduces background fluorescence.

Data Presentation
Table 1: Properties of TCO-PEG4-Biotin

Property Value Reference(s)

Molecular Formula C29H50N4O8S [3][4]

Molecular Weight 614.8 g/mol [3][4]

Purity ≥95% [3][4]

Solubility DMSO, DMF, DCM [3][4]

Storage
-20°C, protected from light and

moisture
[3]

Table 2: Photophysical Properties of Common Tetrazine-
Dye Conjugates for Super-Resolution Microscopy
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Tetrazine-
Dye

Excitation
Max (nm)

Emission
Max (nm)

Fluorescen
ce Turn-On
Ratio (upon
reaction
with TCO)

Suitability
for Super-
Resolution

Reference(s
)

H-Tet-

ATTO488
~501 ~523 15-40

STORM,

PALM
[5]

H-Tet-Cy3B ~558 ~572 ~5 STORM [5]

H-Tet-

ATTO594
~601 ~627 ~3 STORM [5]

H-Tet-SiR ~652 ~672 ~10
STORM,

STED
[5]

H-Tet-Cy5 ~649 ~666 ~2 dSTORM [5]

Note: The fluorescence turn-on ratio can vary depending on the specific tetrazine and dye

structure.

Table 3: Comparison of Super-Resolution Microscopy
Techniques
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Technique Typical Resolution Advantages Considerations

STORM
20-50 nm lateral, 50-

70 nm axial

High localization

precision, multicolor

imaging possible.

Requires specific

photoswitchable dyes

and imaging buffers,

slower acquisition

speed.

DNA-PAINT Sub-5 nm lateral

Ultra-high resolution,

multiplexing with

orthogonal DNA

sequences, precise

molecule counting.

Slower acquisition due

to transient binding

kinetics, requires

careful buffer

optimization.

STED 30-80 nm lateral

"Push-button"

operation similar to

confocal, suitable for

live-cell imaging.

Requires high laser

power which can

cause phototoxicity,

limited number of

suitable dyes.

Experimental Protocols
Protocol 1: Conjugation of TCO-PEG4-NHS Ester to a
Primary Antibody
This protocol describes the conjugation of a TCO moiety to a primary antibody using an N-

hydroxysuccinimide (NHS) ester derivative of TCO-PEG4.

Materials:

Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

TCO-PEG4-NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO)

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation:

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it

into PBS using a desalting column.

Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

TCO-PEG4-NHS Ester Preparation:

Allow the vial of TCO-PEG4-NHS ester to warm to room temperature before opening to

prevent condensation.

Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO

immediately before use.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG4-NHS ester stock solution to

the antibody solution.

Gently mix and incubate for 1-2 hours at room temperature, protected from light.

Quenching Reaction:

Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any

unreacted NHS ester.

Incubate for an additional 15-30 minutes at room temperature.

Purification:
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Remove unconjugated TCO-PEG4-biotin by passing the reaction mixture through a

desalting column equilibrated with PBS.

Collect the purified TCO-conjugated antibody.

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at

280 nm.

Diagram of Antibody Conjugation Workflow:

Preparation

Reaction Purification

Antibody

Mix and Incubate
(1-2h, RT)

TCO-PEG4-NHS Ester
in DMSO

Quench with Tris
(15-30 min, RT) Desalting Column TCO-Conjugated

Antibody

Click to download full resolution via product page

Caption: Workflow for conjugating TCO-PEG4-NHS ester to a primary antibody.

Protocol 2: Two-Step Labeling and STORM Imaging
This protocol outlines the labeling of a cellular target with a TCO-conjugated primary antibody

followed by a tetrazine-dye for STORM imaging.

Materials:

Fixed and permeabilized cells on coverslips

TCO-conjugated primary antibody (from Protocol 1)

Blocking buffer (e.g., 3% BSA in PBS)
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Tetrazine-conjugated fluorophore (e.g., H-Tet-Cy5)

Washing buffer (e.g., 0.1% BSA in PBS)

STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

Procedure:

Blocking:

Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room

temperature to reduce non-specific binding.

Primary Antibody Incubation:

Dilute the TCO-conjugated primary antibody in blocking buffer to the desired concentration

(typically 1-10 µg/mL).

Incubate the cells with the primary antibody solution for 1 hour at room temperature or

overnight at 4°C.

Washing:

Wash the cells three times with washing buffer for 5 minutes each to remove unbound

primary antibody.

Tetrazine-Dye Incubation:

Dilute the tetrazine-conjugated fluorophore in PBS to a final concentration of 1-5 µM.

Incubate the cells with the tetrazine-dye solution for 15-30 minutes at room temperature,

protected from light.

Final Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound tetrazine-dye.

STORM Imaging:
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Mount the coverslip in a suitable imaging chamber.

Replace the PBS with freshly prepared STORM imaging buffer.

Acquire STORM data on a super-resolution microscope equipped for single-molecule

localization.

Diagram of Two-Step STORM Labeling and Imaging Workflow:

Fixed & Permeabilized Cells

Block with BSA

Incubate with
TCO-Antibody

Wash

Incubate with
Tetrazine-Dye

Wash

STORM Imaging

Click to download full resolution via product page

Caption: Two-step labeling and imaging workflow for STORM microscopy.

Protocol 3: Two-Step Labeling and DNA-PAINT Imaging
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This protocol describes the use of TCO-PEG4-biotin for DNA-PAINT, where the biotin is used

to immobilize a streptavidin-conjugated DNA docking strand.

Materials:

Fixed and permeabilized cells on coverslips

Primary antibody

Secondary antibody conjugated to TCO-PEG4-biotin

Blocking buffer (e.g., 3% BSA in PBS)

Streptavidin-conjugated DNA docking strand

Washing buffer (e.g., 0.1% BSA in PBS)

DNA-PAINT imaging buffer (containing fluorescently labeled imager strands)

Procedure:

Blocking and Primary Antibody Incubation:

Follow steps 1 and 2 from the STORM protocol to block and incubate with the primary

antibody.

Secondary Antibody Incubation:

Dilute the TCO-PEG4-biotin conjugated secondary antibody in blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

Washing:

Wash the cells three times with washing buffer for 5 minutes each.

Streptavidin-Docking Strand Incubation:
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Dilute the streptavidin-conjugated DNA docking strand in a suitable buffer (e.g., PBS with

1% BSA) to a concentration of 5-10 nM.

Incubate the cells with this solution for 15-30 minutes at room temperature.

Final Washing:

Wash the cells thoroughly with PBS to remove unbound streptavidin-docking strands.

DNA-PAINT Imaging:

Mount the coverslip in an imaging chamber.

Add the DNA-PAINT imaging buffer containing the complementary fluorescently labeled

imager strands (typically at 0.1-1 nM).

Acquire DNA-PAINT data on a super-resolution microscope, typically in TIRF or HiLo

illumination mode.

Diagram of Two-Step DNA-PAINT Labeling and Imaging Workflow:
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Caption: Two-step labeling and imaging workflow for DNA-PAINT microscopy.

Application Example: Studying EGFR Clustering

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b15542642?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a

crucial role in cell proliferation and signaling. Upon ligand binding, EGFR dimerizes and forms

higher-order clusters, which are critical for signal transduction. Super-resolution microscopy is

an ideal tool to study the nanoscale organization of EGFR clusters.[6][7]

The TCO-PEG4-biotin labeling strategy can be employed to visualize EGFR clustering with

high precision. For example, cells can be labeled with a primary antibody against EGFR,

followed by a secondary antibody conjugated to TCO-PEG4-biotin. Subsequently, either a

tetrazine-dye for STORM or a streptavidin-docking strand for DNA-PAINT can be used to

visualize the receptors. This allows for the quantitative analysis of cluster size, density, and co-

localization with other signaling molecules.

Diagram of EGFR Signaling and Imaging Approach:
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Caption: EGFR clustering and the super-resolution imaging approach.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15542642?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
TCO-PEG4-biotin offers a robust and versatile platform for advanced fluorescence imaging. Its

application in super-resolution microscopy, through a two-step labeling strategy, enables

researchers to achieve high-resolution images with excellent signal-to-noise ratios. The

detailed protocols and application examples provided here serve as a starting point for utilizing

this powerful tool to investigate complex biological questions at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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